Propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)-
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Overview
Description
Propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)- is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH), a hydroxyl group (-OH), and a phenylthio group (-SPh) attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylthiol and a suitable precursor for the propanoic acid backbone.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)- may involve large-scale chemical reactors and continuous processing techniques. The use of advanced technologies and automation ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol or an aldehyde.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxyl group may yield an alcohol.
Scientific Research Applications
Propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups can form hydrogen bonds and participate in various biochemical reactions. The phenylthio group can interact with aromatic and sulfur-containing biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-hydroxy-3-(phenylthio)-: This compound is similar in structure but may differ in stereochemistry.
Propanoic acid, 2-hydroxy-3-(phenyl)-: This compound lacks the sulfur atom, which may affect its chemical and biological properties.
Propanoic acid, 2-hydroxy-3-(methylthio)-: This compound has a methyl group instead of a phenyl group, which may influence its reactivity and applications.
Uniqueness
Propanoic acid, 2-hydroxy-3-(phenylthio)-, (S)- is unique due to its specific combination of functional groups and stereochemistry. The presence of the phenylthio group and the (S)-configuration contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
83023-80-7 |
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Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
(2S)-2-hydroxy-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H10O3S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
ZODAXYLLKGRJLD-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)O |
Origin of Product |
United States |
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